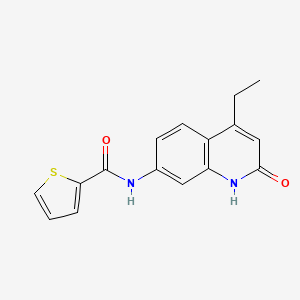

N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

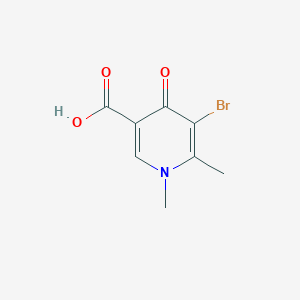

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor has been described . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .

Wissenschaftliche Forschungsanwendungen

- Application : N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is involved in a Smiles rearrangement within a Ugi-type multicomponent condensation. This four-component reaction efficiently produces heterocyclic enamines, which are valuable scaffolds for biologically active structures .

- Role of the Compound : N-(4-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide participates in IMCRs, demonstrating chemo-, regio-, and stereoselectivity. Isocyanides play a crucial role in these versatile reactions .

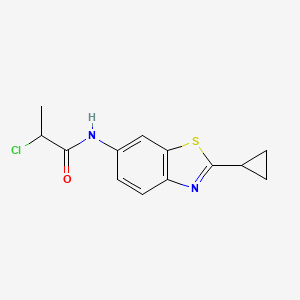

- Application : Researchers have explored derivatives of this compound for anti-inflammatory, analgesic, and ulcerogenic properties. Notably, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising activities .

- Role of F6021-1959 : Although not directly related to the compound’s structure, F6021 is associated with fluorescence microscopy techniques for cell imaging and spectroscopy .

- Potential : Researchers have explored functionalized nanoparticles for bioimaging, gene delivery, and therapeutic/diagnostic applications. While not specific to F6021-1959, functionalization principles apply broadly .

Multicomponent Reactions (MCRs) and Green Chemistry

Isocyanide-Based Multicomponent Reactions (IMCRs)

Biological and Pharmaceutical Applications

Fluorescence Microscopy of Living Cells

Functionalization in Nanotechnology

Synthesis of Heteroannelated Derivatives

Zukünftige Richtungen

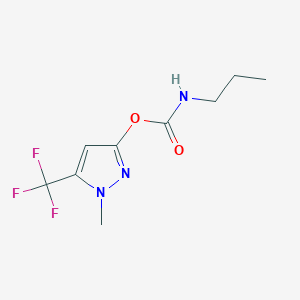

The principles of green chemistry guide us to ideal synthesis . An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level . Multi-component reactions (MCR), especially isocyanide-based multicomponent reactions (IMCRs), have attended great concentration to scientists because of their many advantages .

Eigenschaften

IUPAC Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-10-8-15(19)18-13-9-11(5-6-12(10)13)17-16(20)14-4-3-7-21-14/h3-9H,2H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUAXERLQOLYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)

![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)